An In-depth Technical Guide to the Crystal Structure of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline and its Analogs
An In-depth Technical Guide to the Crystal Structure of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline and its Analogs
Abstract: The quinoline-stilbene scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design, as solid-state conformation and intermolecular interactions directly influence physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive analysis of the structural characteristics of this class of compounds, focusing on a detailed crystallographic case study of a closely related, experimentally characterized analog, (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol . While a published crystal structure for 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline (C₁₇H₁₂N₂O₂) is not currently available in open crystallographic databases, the 8-hydroxy derivative (C₁₇H₁₂N₂O₃) serves as an excellent proxy. The presence of the hydroxyl group provides critical insights into potential hydrogen bonding patterns, while the core molecular geometry offers a robust model for the target compound. This document details the synthesis, experimental workflow for single-crystal X-ray diffraction, and an in-depth analysis of the molecular and supramolecular features of this important analog.
Introduction: The Quinoline-Stilbene Hybrid Scaffold
The fusion of a quinoline heterocycle with a stilbene-like vinyl bridge creates a conjugated system with significant potential in drug development. Quinoline derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. Similarly, stilbene derivatives are recognized for their diverse therapeutic applications, from oncology to cardiovascular disease[3][4]. The combination of these two pharmacophores in a single molecule, such as 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, is a strategic approach in medicinal chemistry to develop multi-target agents[4]. The nitro-substitution on the phenyl ring further modulates the electronic properties of the molecule, often enhancing its biological efficacy.
Precise knowledge of the crystal structure is not merely an academic exercise; it is the empirical foundation upon which structure-activity relationships (SAR) are built. It reveals the preferred conformation of the molecule in the solid state, identifies key intermolecular interactions that govern crystal packing, and provides the geometric data necessary for accurate computational modeling and docking studies.
Experimental Methodology: From Synthesis to Structure Solution
The path to elucidating a crystal structure begins with the synthesis of high-purity, single-crystal-quality material. The described protocols are based on established and validated methods for this class of compounds[5].
Synthesis via Knoevenagel Condensation
The synthesis of (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol is efficiently achieved through a Knoevenagel-type condensation reaction. This classic carbon-carbon bond-forming reaction is a reliable method for creating the vinyl bridge between the two aromatic systems.
Protocol:
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Reactant Preparation: Combine 8-hydroxyquinaldine (2.0 mmol) and 3-nitrobenzaldehyde (8.0 mmol) in acetic anhydride (100 ml). The use of excess aldehyde drives the reaction to completion. Acetic anhydride serves as both the solvent and a dehydrating agent.
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Reaction: Stir the mixture under reflux for 30 hours. The elevated temperature is necessary to overcome the activation energy of the condensation.
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Solvent Removal: After the reaction period, remove the acetic anhydride under reduced pressure.
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Hydrolysis: Dissolve the residue in a 4:1 (v/v) mixture of pyridine and water (100 ml) and heat at 100°C for 1 hour. This step hydrolyzes any acetylated intermediates.
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Isolation and Purification: Evaporate the solvent under vacuum. Purify the crude product by recrystallization from ethanol to yield yellow crystals suitable for X-ray diffraction[5]. The (E)-configuration is confirmed by ¹H NMR analysis of the ethenylene protons[5].
Single-Crystal X-ray Diffraction Workflow
Obtaining high-quality diffraction data is critical for an accurate structure solution. The choice of instrumentation and software is guided by the need for precision and robust data processing capabilities.
Experimental Workflow Diagram:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Causality in Experimental Choices:
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Mo Kα Radiation (λ = 0.71073 Å): Molybdenum sources provide a good balance of intensity and resolution suitable for a wide range of organic compounds.
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CCD Detector (Bruker APEXII): Charge-Coupled Device detectors offer high sensitivity and rapid data collection compared to older point detectors.
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Multi-scan Absorption Correction (SADABS): This method is empirically based, using redundant reflections to model and correct for absorption effects, which is crucial for accurately determining reflection intensities, especially for non-spherical crystals[5].
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Direct Methods (SHELXS): This is a standard and powerful algorithm for solving the phase problem for small to medium-sized molecules from diffraction magnitudes.
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Full-Matrix Least-Squares on F² (SHELXL): Refining against F² for all reflections, rather than F for only observed reflections, is statistically more robust and provides a more reliable model of atomic displacement parameters and uncertainties.
Crystal Structure Analysis of (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol
The analysis of the solved structure reveals detailed geometric and packing information.
Crystallographic Data
The fundamental parameters defining the crystal lattice and the conditions of the X-ray experiment are summarized below.
| Parameter | Value | Significance |
| Chemical Formula | C₁₇H₁₂N₂O₃ | Defines the elemental composition of the asymmetric unit. |
| Formula Weight | 292.29 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | A crystal system with three unequal axes, one of which is oblique. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. Centrosymmetric. |
| a (Å) | 20.3346 (7) | Unit cell dimension. |
| b (Å) | 4.7167 (1) | Unit cell dimension. |
| c (Å) | 15.5674 (6) | Unit cell dimension. |
| β (°) | 109.255 (2) | The angle between the a and c axes. |
| Volume (ų) | 1409.58 (8) | The volume of a single unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density (Mg m⁻³) | 1.377 | Theoretical density based on crystal data. |
| Temperature (K) | 298 | The temperature at which the diffraction data was collected. |
| Source:[5] |
Molecular Geometry
The molecule is not perfectly planar. The mean planes of the nitrophenyl ring and the quinoline moiety are inclined to each other by a dihedral angle of 11.0(1)°[5]. This slight twist relieves steric strain. Furthermore, the nitro group itself is twisted by 7.9(2)° relative to the benzene ring to which it is attached[5][6]. This deviation from coplanarity is a common feature in nitroaromatic compounds.
The (E)-configuration of the vinyl bridge is confirmed by the crystal structure, which is the thermodynamically more stable isomer.
Supramolecular Architecture and Intermolecular Interactions
The way molecules pack in a crystal is governed by a delicate balance of non-covalent interactions. In the case of the 8-hydroxy analog, hydrogen bonding is the dominant directive force.
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Intramolecular Hydrogen Bonds: The structure features an intramolecular O—H···N hydrogen bond between the 8-hydroxy group and the quinoline nitrogen atom, as well as a weaker C—H···N interaction[5][6]. These interactions contribute to the near-planarity of the quinoline system.
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Intermolecular Hydrogen Bonds: The crystal is assembled from molecular stacks that are associated through a network of intermolecular O—H···O and C—H···O hydrogen bonds[5][6]. These interactions link the stacks together, creating a stable three-dimensional architecture.
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Absence of π-π Stacking: Notably, despite the presence of extensive aromatic systems, there are no significant π-π stacking interactions observed in the crystal structure[5][6]. The closest centroid-to-centroid distance between aromatic rings of consecutive molecules in a stack is approximately 4.02 Å, which is beyond the typical range for effective π-stacking (3.3-3.8 Å). The hydrogen bonding network is the energetically preferred mode of packing.
Implications for the Target Molecule: For the target compound, 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, which lacks the 8-hydroxy group, this dominant hydrogen bonding network would be absent. Consequently, its crystal packing would be dictated by weaker forces, such as C—H···O interactions involving the nitro group, C-H···π interactions, and potentially π-π stacking interactions, which are common in similar quinoline derivatives[7]. This fundamental difference highlights why direct experimental determination of the target structure remains a crucial goal.
Diagram of Key Intermolecular Interactions:
Caption: Inter-stack hydrogen bonding in the crystal of the 8-hydroxy analog.
Conclusion and Future Outlook
This technical guide provides a detailed structural blueprint for a close and relevant analog of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. The synthesis is robust, and the crystallographic analysis reveals a molecule with a nearly planar core geometry, whose crystal packing is dominated by a rich network of hydrogen bonds originating from the 8-hydroxy group.
For researchers and drug development professionals, this analysis serves two key purposes. First, it provides a validated experimental framework for the synthesis and structural characterization of this class of compounds. Second, it offers a reliable geometric model for the core quinoline-stilbene scaffold, which can be used in computational studies of the target molecule. However, it also underscores a critical principle of crystal engineering: a single functional group modification can fundamentally alter the supramolecular assembly. The predicted absence of strong hydrogen bonding in the target molecule suggests its crystal packing, and by extension its material properties, could be significantly different. Therefore, the empirical determination of the crystal structure of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline remains an essential and valuable scientific objective.
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